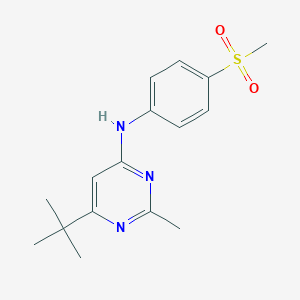![molecular formula C16H26N4O2S B6434958 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine CAS No. 2549000-56-6](/img/structure/B6434958.png)
4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine (4-tBu-6-CPSP) is a novel synthetic molecule that has recently been developed as a potential pharmaceutical agent. It is a pyrimidine-based compound that contains a tert-butyl group and a cyclopropanesulfonyl piperazin-1-yl moiety. This molecule has been studied for its potential therapeutic uses due to its unique structure and properties.
科学研究应用
4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine has been studied for its potential applications in various scientific fields. It has been investigated for its potential use as a synthetic intermediate for the synthesis of other compounds. It has also been studied for its potential therapeutic uses in the treatment of cancer and other diseases. Additionally, 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine has been used as a model compound to study the structure-activity relationships of pyrimidine-based compounds.
作用机制
The mechanism of action of 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine is not yet fully understood. However, it is believed to interact with cell receptors and proteins in the body to produce its therapeutic effects. It has been shown to bind to certain proteins in the body, such as tyrosine kinase and cyclin-dependent kinase, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine has been shown to have various biochemical and physiological effects in laboratory studies. It has been shown to inhibit the growth of cancer cells in vitro and to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi, as well as to reduce inflammation.
实验室实验的优点和局限性
4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine has several advantages for laboratory experiments. It is a relatively small molecule, making it easy to synthesize and handle. Additionally, its structure is well-defined, making it a useful tool for studying the structure-activity relationships of pyrimidine-based compounds. However, it is important to note that 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine is a novel compound and its effects in vivo have not yet been fully studied.
未来方向
There are several potential future directions for 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine research. One potential direction is to investigate its potential use as a therapeutic agent in the treatment of cancer and other diseases. Additionally, further studies could be conducted to investigate the structure-activity relationships of pyrimidine-based compounds. Additionally, studies could be conducted to investigate the mechanism of action of 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine and to further understand its biochemical and physiological effects. Finally, further studies could be conducted to investigate the potential side effects of 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine in vivo.
合成方法
4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine can be synthesized using a palladium-catalyzed reaction between 4-tert-butyl-2-methylpyrimidine and 4-(cyclopropanesulfonyl)piperazin-1-yl bromide. This reaction requires a palladium catalyst, such as Pd(OAc)2, and a base, such as K2CO3 or Na2CO3, in an aqueous solution. The reaction is conducted at room temperature and the product is isolated by precipitation.
属性
IUPAC Name |
4-tert-butyl-6-(4-cyclopropylsulfonylpiperazin-1-yl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-12-17-14(16(2,3)4)11-15(18-12)19-7-9-20(10-8-19)23(21,22)13-5-6-13/h11,13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVNTCQSWJQPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3CC3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6434880.png)
![N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide](/img/structure/B6434887.png)
![4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6434894.png)
![4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6434901.png)

![N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide](/img/structure/B6434907.png)
![4-tert-butyl-2-methyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6434928.png)
![5-chloro-6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6434937.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropyl-2-methylpyrimidine](/img/structure/B6434938.png)
![2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6434945.png)
![N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide](/img/structure/B6434948.png)
![N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide](/img/structure/B6434956.png)
![N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetamide](/img/structure/B6434976.png)
![N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide](/img/structure/B6434981.png)